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Compound of Interest

Compound Name: FM-381

Cat. No.: B607483 Get Quote

For researchers and drug development professionals navigating the landscape of kinase

inhibitors, understanding the precise selectivity of a compound is paramount. This guide

provides a comprehensive comparison of the cross-reactivity of FM-381, a potent and selective

covalent reversible inhibitor of Janus kinase 3 (JAK3), with other cysteine-containing proteins.

The following analysis, supported by experimental data, will aid in the strategic application of

FM-381 in research and therapeutic development.

FM-381 has emerged as a valuable chemical probe for elucidating the specific roles of JAK3 in

cellular signaling. Its mechanism of action involves the reversible covalent targeting of a unique

cysteine residue, Cys909, within the ATP-binding site of JAK3.[1][2] This interaction confers

high potency and selectivity for JAK3 over other members of the JAK family. However, a

thorough understanding of its interactions with the broader human kinome is essential for the

accurate interpretation of experimental results and for anticipating potential off-target effects.

Comparative Selectivity Profile of FM-381
FM-381 exhibits exceptional selectivity for JAK3 when compared to other JAK family kinases.

In vitro biochemical assays have demonstrated a significant selectivity margin against JAK1,

JAK2, and TYK2.
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Kinase IC50 (nM) Fold Selectivity vs. JAK3

JAK3 0.127 1

JAK1 52 410

JAK2 346 2700

TYK2 459 3600

Data sourced from radiometric assays.

To further investigate its broader selectivity, FM-381 was screened against a panel of 410

human kinases. At a concentration of 100 nM, FM-381 displayed remarkable specificity, with no

significant inhibition of any other kinase.[3] However, at a higher concentration of 500 nM,

moderate inhibition (residual activity < 50%) was observed for eleven other kinases.

Off-Target Kinase Residual Activity (%) at 500 nM FM-381

MINK1 25

TNK1 28

MAP4K3 31

STK33 32

LRRK2 35

GAK 36

MAP4K5 38

TNK2 40

CHEK2 42

MAP3K1 45

EPHB4 48

Kinome-wide screening performed by ProQinase.
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Furthermore, FM-381 has been evaluated against other cysteine-containing kinases, such as

Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), and has shown a

high degree of selectivity.[4]

Signaling Pathway Context: JAK/STAT Pathway
FM-381 exerts its effects by inhibiting the JAK3-mediated signaling cascade, a critical

component of the Janus kinase/signal transducer and activator of transcription (JAK/STAT)

pathway. This pathway is essential for the transduction of signals from numerous cytokines and

growth factors, thereby regulating a wide array of cellular processes including immunity,

proliferation, and differentiation. The diagram below illustrates the canonical JAK/STAT

signaling pathway and the point of intervention for FM-381.
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Figure 1: The JAK/STAT signaling pathway and the inhibitory action of FM-381.
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The selectivity of FM-381 has been rigorously assessed using a combination of in vitro

biochemical and cell-based assays. The following sections provide detailed protocols for the

key experimental approaches used to characterize the cross-reactivity of FM-381.

Radiometric Kinase Assay for JAK Family Selectivity
This assay quantifies the enzymatic activity of kinases by measuring the incorporation of a

radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
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Figure 2: Workflow for the radiometric kinase assay.
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Detailed Protocol:

Reaction Setup: Kinase reactions are performed in a final volume of 25 µL in a 96-well plate.

The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, and 0.01% Tween-20.

Compound Preparation: FM-381 is serially diluted in DMSO to achieve a range of final assay

concentrations.

Kinase and Substrate: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is added to

the reaction wells along with a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-

³²P]ATP (10 µM). The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).

Reaction Termination: The reaction is stopped by the addition of 3% phosphoric acid.

Signal Detection: The reaction mixture is transferred to a phosphocellulose filter plate. The

filter plate is washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-

³²P]ATP. After drying, the radioactivity is measured using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control.

IC50 values are determined by fitting the data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay for Cellular
Selectivity
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method

used to quantify the binding of a test compound to a target protein.
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Figure 3: Workflow for the NanoBRET™ target engagement assay.
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Detailed Protocol:

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid

encoding the target kinase fused to NanoLuc® luciferase.

Cell Plating: Transfected cells are seeded into 96-well, white-bottom cell culture plates.

Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase

of interest is added to the cells, followed by the addition of FM-381 at various concentrations.

Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 2 hours to allow for

compound entry and target engagement.

Signal Detection: The NanoLuc® substrate is added to the wells, and the plate is read on a

luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer)

emission wavelengths.

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the

donor emission. The displacement of the tracer by FM-381 results in a decrease in the BRET

signal, which is used to determine the cellular target engagement and apparent affinity.

Conclusion
FM-381 is a highly potent and selective inhibitor of JAK3, demonstrating a remarkable

selectivity profile against other JAK family members and the broader human kinome at

concentrations relevant for in vitro and cellular studies. While moderate inhibition of a small

number of other kinases is observed at higher concentrations, the data presented in this guide

provide a clear and objective comparison of FM-381's cross-reactivity. The detailed

experimental protocols offer a foundation for researchers to design and interpret their own

studies using this valuable chemical probe. A thorough understanding of the selectivity profile

of FM-381 is crucial for its effective use in dissecting the specific biological functions of JAK3

and for its potential development as a targeted therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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